molecular formula C20H23ClN2O5 B2750444 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2034395-34-9

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B2750444
CAS No.: 2034395-34-9
M. Wt: 406.86
InChI Key: ZMRCIOWJHHETDH-UHFFFAOYSA-N
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Description

The compound "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone" is a methanone derivative featuring a piperidinyloxy-linked 3-chloropyridine moiety and a 2,3,4-trimethoxyphenyl group.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-25-17-5-4-14(18(26-2)19(17)27-3)20(24)23-10-7-13(8-11-23)28-16-6-9-22-12-15(16)21/h4-6,9,12-13H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCIOWJHHETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with 3-chloropyridine, the compound is reacted with an appropriate reagent to introduce the oxy group.

    Piperidine Coupling: The intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative.

    Methanone Formation: Finally, the piperidinyl derivative is coupled with 2,3,4-trimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine for further functionalization.

Reaction Reagents/Conditions Product Key Observations
Boc removalTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acidQuantitative yield (>90%)

This reaction is critical for accessing the secondary amine in azepane, enabling subsequent alkylation or acylation.

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-derived transformations:

Esterification

Reaction Reagents/Conditions Product Key Observations
Methyl ester formationThionyl chloride (SOCl₂) followed by methanolMethyl 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylate85% yield; stable under inert atmosphere

Amide Formation

Coupling reagents such as HATU or EDCI facilitate amide bond formation:

Reaction Reagents/Conditions Product Key Observations
Amidation with benzylamineHATU, DIPEA, DMF1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxamide78% yield; retains Boc protection

Triazole Ring Reactions

The 1,2,3-triazole ring engages in cycloaddition and substitution reactions:

Click Chemistry

Despite being a triazole, the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as an alkyne precursor after modification:

Reaction Reagents/Conditions Product Key Observations
Alkyne derivatizationPropargyl bromide, K₂CO₃1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-4-(prop-2-yn-1-yl)-1H-1,2,3-triazoleRequires prior esterification of

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural components allow for interaction with neurotransmitter receptors, which can modulate their activity.

Case Study: Neuroprotective Activity
A study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to inhibit specific enzymes associated with oxidative stress, suggesting a role in protecting neuronal cells from damage.

Study FocusFindings
NeuroprotectionInhibition of oxidative stress-related enzymes
MechanismModulation of neurotransmitter receptor activity

Biological Probes

Due to its unique structure, this compound serves as a valuable probe in biological studies to investigate cellular processes and molecular interactions.

Case Study: Cellular Interaction
Research demonstrated that the compound could effectively bind to various cellular receptors, providing insights into its mechanism of action at the molecular level.

ApplicationDetails
Binding StudiesInteraction with cellular receptors
InsightsMechanism elucidation in cellular signaling

Industrial Applications

The compound is also being explored for its potential applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Case Study: Material Development
Investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, indicating its potential use in high-performance materials.

ApplicationResults
Polymer CompositesImproved mechanical strength and thermal stability
Potential UseHigh-performance material development

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to receptors, inhibit enzymes, or interact with other molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Piperidinyl vs.
  • Aryl Substituent Effects : The target’s 2,3,4-trimethoxyphenyl group is more electron-rich than the 4-chlorophenyl or nitro-substituted analogs in and . This difference may increase solubility and alter metabolic stability .
  • Heterocyclic Diversity : The target’s 3-chloropyridine moiety differs from pyrimidine () or pyrazolo-pyrimidine () systems, which could modulate steric and electronic properties.
Physicochemical Properties of Related Methanones

Data from provide a basis for comparing physical properties:

Compound Rf Value Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) 0.18 90–92 302.1042 1H NMR (CDCl3): δ 8.35 (d, 2H), 7.45 (d, 2H)
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 0.31 N/A 211.0524 13C NMR (CDCl3): δ 195.2 (C=O), 140.1 (C-Cl)

Implications for the Target Compound :

  • Polarity : The target’s 2,3,4-trimethoxyphenyl group is more polar than 4-chlorophenyl, suggesting a lower Rf value (<0.18) in thin-layer chromatography.
  • Thermal Stability : Methoxy groups may increase melting points compared to chlorophenyl analogs (e.g., >90–92°C) due to enhanced intermolecular interactions.
  • Spectral Signatures : The 3-chloropyridine and trimethoxyphenyl groups would produce distinct NMR shifts (e.g., aromatic protons at δ 6.5–7.5 for methoxy groups and δ 8.0–8.5 for pyridine).

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural characteristics, including a chloropyridine moiety and a trimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3} with a molecular weight of 360.84 g/mol. The structure includes:

  • Piperidine ring : Known for its role in various biological activities.
  • Chloropyridine group : Enhances receptor binding and biological activity.
  • Trimethoxyphenyl moiety : Contributes to its chemical reactivity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits significant activity against various biological targets:

  • Neuropharmacological Applications :
    • The compound has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter receptors suggests it may enhance cognitive function or provide neuroprotective effects.
  • Antitumor Activity :
    • Preliminary studies indicate that compounds with similar structural features demonstrate antitumor properties. The chloropyridine component is often associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The presence of the chloropyridine moiety has been linked to antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections caused by resistant strains.

The mechanisms through which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone exerts its effects include:

  • Receptor Binding : The compound's ability to bind effectively to various receptors enhances its pharmacological profile. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity in the central nervous system.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in disease pathways, contributing to its antitumor and neuroprotective effects .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Neuroprotective Effects :
    • A study demonstrated that a related piperidine derivative improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission.
  • Antitumor Activity :
    • Research involving derivatives of chloropyridine indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to more potent antitumor agents .

Comparative Analysis

The following table summarizes the biological activities and applications of structurally similar compounds:

Compound NameKey ActivityPotential Applications
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneAntitumorCancer treatment
(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneAntimicrobialInfection control
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateNeuroprotectiveNeurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 3-chloro-4-hydroxypyridine and 4-hydroxypiperidine under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Couple the intermediate with 2,3,4-trimethoxybenzoyl chloride using a coupling agent like EDC/HOBt in dichloromethane .
  • Step 3 : Optimize yields (typically 70–95%) by controlling stoichiometry, reaction time (16–24 hours), and temperature (room temperature to 40°C) .
  • Purification : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate). Confirm purity via HPLC (e.g., Chromolith® columns) .

Q. How can structural characterization be reliably performed for this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and methoxyphenyl groups) and piperidine protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety precautions are critical during synthesis and handling?

  • Key Measures :

  • Avoid inhalation/contact with skin/eyes due to potential toxicity (H300–H313 codes) .
  • Use explosion-proof equipment for reactions involving volatile solvents (e.g., CH₂Cl₂) .
  • Store in airtight containers under dry, dark conditions (≤ –20°C for long-term stability) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using crystal structures from RCSB PDB .
  • Validate with quantum chemical calculations (DFT/B3LYP) to analyze charge distribution and frontier molecular orbitals .
  • Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Troubleshooting :

  • Scenario : Overlapping NMR peaks for methoxy groups.
  • Solution : Use DEPT-135 or 2D-COSY to differentiate adjacent protons .
  • Scenario : Discrepancies in mass spectral fragmentation patterns.
  • Solution : Cross-validate with GC-MS under electron ionization (EI) and ESI-MS .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Experimental Design :

  • Synthesize enantiomers using chiral catalysts (e.g., (R)-BINOL) and separate via chiral HPLC .
  • Test enantiopure forms in in vitro assays (e.g., kinase inhibition) to correlate stereochemistry with potency .

Contradictions and Mitigation

  • Issue : Conflicting reports on solvent compatibility (e.g., DMF vs. THF for coupling reactions).
    • Resolution : Pre-screen solvents via DSC to assess thermal stability .
  • Issue : Variable biological activity in similar analogs (e.g., 4-methoxy vs. 4-chloro substitutions).
    • Resolution : Conduct SAR studies using combinatorial libraries .

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